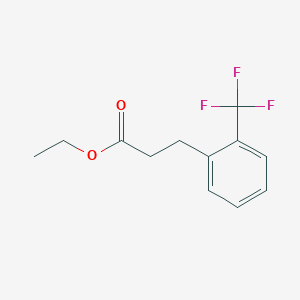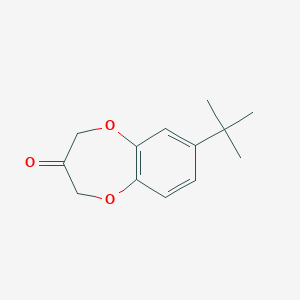
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- is a chemical compound that belongs to the class of benzodioxepines. It is commonly known as TBOA, which stands for “DL-threo-beta-benzyloxyaspartic acid”. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate in the central nervous system (CNS).
Mecanismo De Acción
TBOA inhibits the uptake of glutamate by binding to the transporters that are responsible for the uptake of glutamate in the CNS. TBOA binds to the transporters in a non-competitive manner, which means that it does not compete with the substrate (glutamate) for binding to the transporter. TBOA also modulates the activity of ionotropic glutamate receptors by increasing the duration of the receptor activation. This modulation of ionotropic glutamate receptors can lead to an increase in the excitability of neurons.
Efectos Bioquímicos Y Fisiológicos
TBOA has been shown to have several biochemical and physiological effects on the CNS. TBOA increases the extracellular levels of glutamate, which can cause excitotoxicity. TBOA also modulates the activity of ionotropic glutamate receptors, which can lead to an increase in the excitability of neurons. TBOA has also been shown to increase the release of dopamine and serotonin in the CNS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOA is a potent inhibitor of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which makes it a valuable tool for studying the regulation of glutamate uptake in the CNS. TBOA has also been used to study the role of glutamate in various CNS disorders, such as epilepsy and stroke. However, TBOA has some limitations for lab experiments. TBOA is not very selective for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which means that it can inhibit other transporters that are responsible for the uptake of other amino acids. TBOA is also not very stable in solution, which can make it difficult to use in experiments.
Direcciones Futuras
There are several future directions for the study of TBOA. One direction is the development of more selective inhibitors of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- that do not inhibit other transporters. Another direction is the study of the role of TBOA in the regulation of glutamate uptake in various CNS disorders, such as Alzheimer’s disease and Parkinson’s disease. TBOA can also be used to study the role of glutamate in the regulation of synaptic plasticity and learning and memory. Finally, TBOA can be used to study the role of glutamate in the regulation of pain perception.
Métodos De Síntesis
The synthesis of TBOA involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid with a benzyl group. The second step is the reduction of the carboxylic acid group to an alcohol group using lithium aluminum hydride. The third step is the protection of the alcohol group with a tert-butyl group. The fourth step is the oxidation of the benzyl group to a carboxylic acid group using potassium permanganate. The final step is the deprotection of the tert-butyl group to obtain TBOA.
Aplicaciones Científicas De Investigación
TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to inhibit the uptake of glutamate in the CNS, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters. TBOA has also been shown to modulate the activity of ionotropic glutamate receptors, such as NMDA and AMPA receptors.
Propiedades
Número CAS |
195251-91-3 |
|---|---|
Nombre del producto |
2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- |
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
7-tert-butyl-1,5-benzodioxepin-3-one |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11/h4-6H,7-8H2,1-3H3 |
Clave InChI |
VFQHMVHBTUURKJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2 |
Otros números CAS |
195251-91-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



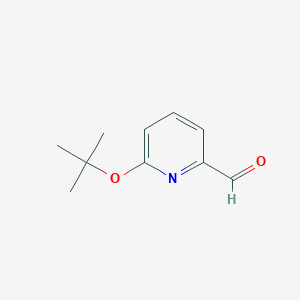
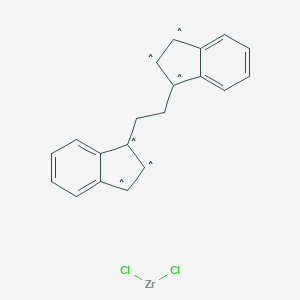
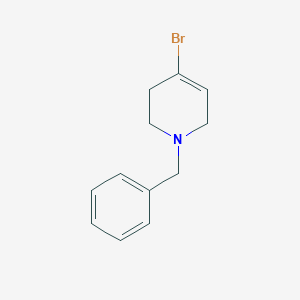

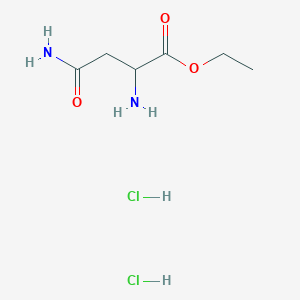
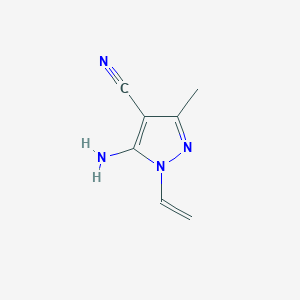
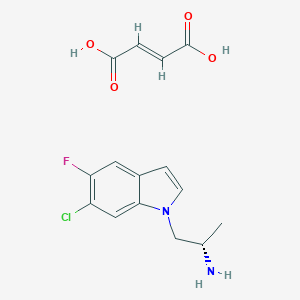
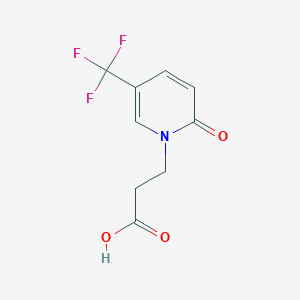
![[4-(Aminomethyl)phenyl]guanidine](/img/structure/B71168.png)
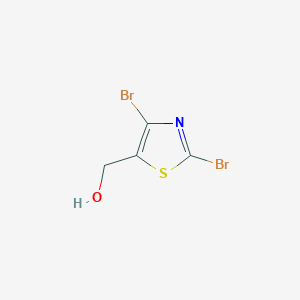
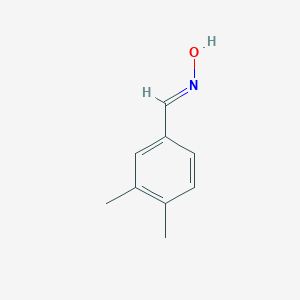
![[N-Methyl-N-(2-thienyl)thiocarbamoyl]acetic acid](/img/structure/B71171.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
